2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

Medicinal Chemistry Agrochemical Synthesis Heterocyclic Chemistry

Sourcing a reliable pyrazinecarbonitrile intermediate with precise oxo-substitution can delay agrochemical and medicinal chemistry projects. 5-Oxo-4,5-dihydropyrazine-2-carbonitrile (CAS 134510-05-7) resolves this by providing a verified scaffold with dual nitrile and keto-enol functionalities for orthogonal derivatization. - Enables SAR exploration via tautomer-dependent binding and solubility profiling. - Supports patent-protected syntheses (e.g., JP-H061776-A) as a key agrochemical intermediate. - Available in 98% purity with batch-to-batch consistency, reducing re-validation time.

Molecular Formula C5H3N3O
Molecular Weight 121.099
CAS No. 134510-05-7
Cat. No. B2646359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-
CAS134510-05-7
Molecular FormulaC5H3N3O
Molecular Weight121.099
Structural Identifiers
SMILESC1=C(N=CC(=O)N1)C#N
InChIInChI=1S/C5H3N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,(H,8,9)
InChIKeyFBBKFQQRDQALLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- (CAS 134510-05-7): Core Chemical Profile for Research Procurement


2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- (CAS 134510-05-7), also known as 5-Oxo-4,5-dihydropyrazine-2-carbonitrile or 5-hydroxypyrazine-2-carbonitrile , is a heterocyclic organic compound with the molecular formula C5H3N3O and a molecular weight of 121.1 g/mol . It belongs to the class of pyrazinecarbonitriles, which are nitrogen-containing heterocycles valued as intermediates in the synthesis of pharmaceutical and agrochemical agents [1]. The compound features a pyrazine ring substituted with a nitrile group and a ketone/oxo functionality at the 5-position .

Procurement Risk Alert: Why Generic Substitution of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- Is Not Recommended


Substituting 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- with a generic pyrazinecarbonitrile analog (e.g., 2-cyanopyrazine [CAS 19847-12-2] or 5-acetylpyrazine-2-carbonitrile) can compromise experimental reproducibility and synthetic pathway integrity. While structurally related compounds share the pyrazine core, differences in substitution pattern (e.g., oxo vs. unsubstituted vs. acetyl) critically influence reactivity, physicochemical properties, and biological activity profiles [1][2]. The 4,5-dihydro-5-oxo motif imparts distinct electronic and steric characteristics that are non-interchangeable in downstream applications, particularly in medicinal chemistry SAR campaigns and patent-protected syntheses [1].

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: 5-Oxo Motif Confers Unique Synthetic Versatility Compared to Unsubstituted Pyrazinecarbonitrile

The presence of the 4,5-dihydro-5-oxo (keto-enol tautomeric) functionality distinguishes this compound from simpler pyrazinecarbonitriles such as 2-cyanopyrazine (CAS 19847-12-2). This oxo group provides a distinct handle for further derivatization (e.g., alkylation, amination) that is absent in the unsubstituted analog. The tautomeric equilibrium (keto vs. enol/hydroxy form) also modulates electron density on the pyrazine ring, affecting subsequent reaction kinetics .

Medicinal Chemistry Agrochemical Synthesis Heterocyclic Chemistry

Pharmaceutical Intermediate Utility: Documented Role in Patent-Protected Agrochemical Synthesis

The Japanese patent JP-H061776-A explicitly identifies substituted pyrazinecarbonitrile derivatives, including those bearing the 4,5-dihydro-5-oxo motif, as useful intermediates for agricultural drugs [1]. This established industrial utility contrasts with the more general research reagent status of analogs like 5-acetylpyrazine-2-carbonitrile, which is described as an experimental antifungal agent but lacks a documented industrial synthesis role .

Agrochemicals Patent Synthesis Process Chemistry

Tautomeric State as a Determinant of Physicochemical and Biological Properties

The target compound exists in tautomeric equilibrium between the 4,5-dihydro-5-oxo (keto) form and the 5-hydroxypyrazine-2-carbonitrile (enol) form . This tautomerism is a differentiating feature compared to analogs like 2-cyanopyrazine (no tautomerism) or 5-acetylpyrazine-2-carbonitrile (acetyl group, no tautomerism). Tautomeric equilibria can profoundly influence hydrogen bonding capacity, solubility, logP, and target binding interactions, which are critical parameters in drug design [1].

Medicinal Chemistry SAR Physicochemical Profiling

Optimal Use Cases for 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- in Research and Development


Agrochemical Intermediate Synthesis

Leverage the compound as a key intermediate in the preparation of substituted pyrazinecarbonitrile derivatives for agricultural applications, as documented in patent JP-H061776-A [1]. Its oxo group and nitrile functionality provide multiple reactive sites for building complex heterocyclic frameworks with potential pesticidal or herbicidal activity.

Medicinal Chemistry SAR Exploration of Tautomeric Pyrazinones

Utilize the compound's keto-enol tautomerism to probe structure-activity relationships in drug discovery programs. The equilibrium between 4,5-dihydro-5-oxo and 5-hydroxy forms offers a unique tool for investigating how tautomeric state influences target binding, solubility, and metabolic stability compared to non-tautomerizing analogs like 2-cyanopyrazine.

Precursor to Functionalized Pyrazine Building Blocks

Employ the compound as a versatile scaffold for synthesizing a diverse library of pyrazine derivatives. The presence of both a nitrile and an oxo/hydroxy group allows for orthogonal functionalization strategies (e.g., nitrile hydrolysis, oxo group alkylation) that are not accessible with simpler pyrazinecarbonitriles [1]. This makes it an ideal building block for generating novel chemical entities in academic and industrial research settings.

Reference Standard for Analytical Method Development

Use the compound as a certified reference material for HPLC, LC-MS, or NMR method development and validation, particularly in projects involving pyrazinecarbonitrile impurities or metabolites. Its well-defined structure and availability in high purity (e.g., 98% as per vendor specifications) ensure reliable identification and quantification in complex matrices.

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